molecular formula C15H11NO B12581120 2-[(Naphthalen-1-yl)oxy]pyridine CAS No. 509073-87-4

2-[(Naphthalen-1-yl)oxy]pyridine

Cat. No.: B12581120
CAS No.: 509073-87-4
M. Wt: 221.25 g/mol
InChI Key: FHNIUGHYFXHDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-1-yl)oxy]pyridine is an organic compound that features a pyridine ring bonded to a naphthalene moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)oxy]pyridine typically involves the reaction of naphthalen-1-ol with pyridine derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl alcohols .

Scientific Research Applications

2-[(Naphthalen-1-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)pyridine
  • 2-(Naphthalen-1-yl)thiophene
  • 2-(Naphthalen-1-yl)benzene

Uniqueness

2-[(Naphthalen-1-yl)oxy]pyridine is unique due to the presence of an oxygen atom linking the naphthalene and pyridine rings. This structural feature imparts distinct electronic and steric properties, making it different from other similar compounds .

Properties

CAS No.

509073-87-4

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-naphthalen-1-yloxypyridine

InChI

InChI=1S/C15H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-11H

InChI Key

FHNIUGHYFXHDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.